5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq analogs are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters. The compound acts as a substrate for these enzymes, leading to the formation of various metabolites. Additionally, this compound can bind to proteins and other biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules such as cyclic adenosine monophosphate and protein kinase A, leading to changes in cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit monoamine oxidase, resulting in increased levels of neurotransmitters such as dopamine and serotonin. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and potency. Long-term exposure to the compound can result in alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its effects on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can be transported across cell membranes by specific transporters, leading to its distribution within different cellular compartments. These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression and protein synthesis. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism and its effects on cellular processes .
Properties
IUPAC Name |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2;/h3-4,12H,5-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBAENLXKAWWOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNCC2)C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980887 | |
Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-67-9 | |
Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.